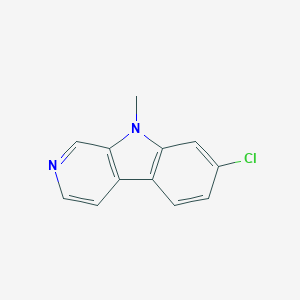

7-氯-9-甲基-9H-吡啶(3,4-b)吲哚

描述

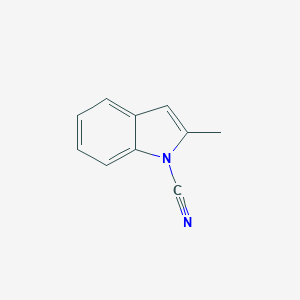

“7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” is a chemical compound. However, there is limited information available specifically for this compound. It is related to the class of compounds known as β-carbolines1, which are indole alkaloids. These compounds are characterized by a pyrido[3,4-b]indole core structure1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole”. However, there are general methods for the synthesis of β-carbolines2. For instance, a manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines2.Molecular Structure Analysis

The molecular structure of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” is not directly available. However, the structure of related compounds, such as 9H-Pyrido[3,4-b]indole, is available1. This structure consists of a fused pyridine and indole ring, forming a pyrido[3,4-b]indole core1.Chemical Reactions Analysis

Specific chemical reactions involving “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” are not available in the current literature. However, β-carbolines, in general, can undergo various chemical reactions due to the presence of the indole moiety1.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” are not directly available. However, the related compound 9H-Pyrido[3,4-b]indole has a molecular weight of 168.19461.科学研究应用

1. 质谱矩阵

贝塔-咔啉生物碱,包括7-氯-9-甲基-9H-吡啶(3,4-b)吲哚,已被用作UV-基质辅助激光解吸/电离飞行时间质谱(MALDI TOF MS)中的基质。它们对于分析高分子量蛋白质、环状和非环状寡糖在正离子和负离子模式下都非常有效。这些生物碱对高分子量蛋白质具有高灵敏度和分辨率,特别适用于高分子量蛋白质(Nonami et al., 1998) (Nonami et al., 1997)。

2. 抗丝虫化疗

取代的9H-吡啶[3,4-b]吲哚,包括7-氯-9-甲基-9H-吡啶(3,4-b)吲哚,已显示出作为设计大丝虫杀灭剂的药用基团的潜力。特定衍生物已在体内显示出对丝虫感染的显著活性,表明在抗丝虫化疗中具有潜力(Srivastava et al., 1999) (Srivastava et al., 1999)。

3. 腐蚀抑制

研究已调查了9H-吡啶[3,4-b]吲哚衍生物,包括7-氯-9-甲基-9H-吡啶(3,4-b)吲哚,作为盐酸中钢的腐蚀抑制剂的使用。这些化合物显示出作为混合型抑制剂的潜力,展示了它们在腐蚀科学中的潜力(Lebrini et al., 2010) (Lebrini et al., 2013)。

4. DNA相互作用

研究已探讨了9H-吡啶[3,4-b]吲哚衍生物与DNA的相互作用。这些相互作用,包括荧光猝灭和光谱变化,暗示了在生物化学和分子生物学中的潜在应用(Hayashi et al., 1977)。

5. 抗肿瘤活性

对1-[[(二烷基氨基)烷基]氨基]-4-甲基-5H-吡啶[4,3-b]吲哚的研究已确定具有潜在抗肿瘤性能的化合物。这些研究包括7-氯-9-甲基-9H-吡啶(3,4-b)吲哚的衍生物,表明它们在癌症研究和治疗中的相关性(Nguyen et al., 1990)。

6. 水感应

9-甲基吡啶[3,4-b]吲哚-三氟硼酸盐复合物已被开发为一种用于水检测的比色和比率荧光传感器。这种复合物,与7-氯-9-甲基-9H-吡啶(3,4-b)吲哚相关,表明在分析化学和环境监测中的应用(Enoki & Ooyama, 2019)。

安全和危害

Specific safety and hazard information for “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” is not available. However, it’s important to handle all chemical compounds with appropriate safety measures.

未来方向

The future directions for the study of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. The outcomes with the above-described set of derivatives encouraged us to keep the essential cyanoethyl moiety intact during the upcoming optimization steps4.

Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when studying a specific compound.

属性

IUPAC Name |

7-chloro-9-methylpyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-15-11-6-8(13)2-3-9(11)10-4-5-14-7-12(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAMILMCKLDURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C3=C1C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166077 | |

| Record name | Bauerine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-9-methyl-9H-pyrido(3,4-b)indole | |

CAS RN |

156312-09-3 | |

| Record name | Bauerine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156312093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bauerine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)